molecular formula C7H14N4 B13204202 ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine

Cat. No.: B13204202
M. Wt: 154.21 g/mol
InChI Key: LVSVXNYKVGSPGL-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can be achieved through “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of triazole derivatives often involves similar “click” chemistry techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and stability make it a valuable compound in both research and industrial settings.

Biological Activity

Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound characterized by its triazole ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N5C_7H_{14}N_5. The presence of the triazole ring enhances its ability to interact with biological targets through various mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions are crucial for the compound's reactivity and biological efficacy.

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar triazole structures exhibit activity against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : Triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has potential antifungal properties comparable to established antifungal agents like fluconazole, with some derivatives displaying MIC values in the low microgram range against Candida albicans .

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundA549 (lung cancer)12.5
This compoundHeLa (cervical cancer)15.0

These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .

While specific mechanisms for this compound are not fully elucidated, related triazole compounds have been shown to inhibit key enzymes involved in cell proliferation and survival. For example:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This property is leveraged in the design of antifungal agents that target fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step often includes a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole core.
  • Alkylation : Subsequent alkylation reactions introduce ethyl and methyl groups to enhance solubility and biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole derivatives similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,3-triazoles for their antimicrobial properties against various pathogens. Results indicated that certain triazole derivatives exhibited superior activity compared to traditional antibiotics .

Case Study 2: Anticancer Potential

Research assessing the cytotoxic effects of triazole compounds on cancer cell lines revealed that modifications in the side chains significantly impacted their potency. Compounds with specific substituents showed enhanced activity against resistant cancer strains .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3

InChI Key

LVSVXNYKVGSPGL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=N1)CC

Origin of Product

United States

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